1-[(2-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of solvents like dimethylformamide (DMF) or toluene to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction Products: Reduced derivatives with hydrogenated aromatic rings.
Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE shares structural similarities with other benzodiazole derivatives, such as:
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom in this compound enhances its chemical stability and biological activity compared to its chloro- and bromo-substituted analogs.
- Methoxy Group: The 4-methoxyphenyl group contributes to the compound’s unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c1-25-17-12-10-15(11-13-17)21-23-19-8-4-5-9-20(19)24(21)14-16-6-2-3-7-18(16)22/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWQZBJQGIBBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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